(S)-(+)-Methyl indoline-2-carboxylate
Overview
Description
“(S)-(+)-Methyl indoline-2-carboxylate” is a chemical compound with the empirical formula C10H11NO2 and a molecular weight of 177.20 . It is also known by the synonyms “(S)-2,3-Dihydro-1H-indole-2-carboxylic acid methyl ester” and "(S)-Indoline-2-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular structure of “(S)-(+)-Methyl indoline-2-carboxylate” can be represented by the SMILES string COC(=O)[C@@H]1Cc2ccccc2N1
. This indicates that the molecule contains a methyl ester group attached to an indoline ring.
Physical And Chemical Properties Analysis
“(S)-(+)-Methyl indoline-2-carboxylate” is a crystalline solid with an assay of ≥97.0% (HPLC) . Its optical activity is [α]/D 31.0±1.5°, c = 1 in chloroform .
Scientific Research Applications
Conformational Properties and Design of Secondary Structures
(S)-indoline-2-carboxylic acid derivatives, including (S)-(+)-Methyl indoline-2-carboxylate, exhibit unique conformational properties. A study by Pollastrini et al. (2021) highlighted the potential of these compounds as mimetics of proline and phenylalanine. Their tendency towards the cis amide isomer in polar solvents contrasts with proline's preference for the trans isomer. This makes them suitable for designing different secondary structures and new materials (Pollastrini et al., 2021).
Synthesis of Nitroindole-2-carboxylates
Lavrenov et al. (2002) described the transformation of indoline-2-carboxylic acid into nitroindoline-2-carboxylic acid derivatives. These compounds have applications in various synthetic processes (Lavrenov et al., 2002).
Role in Angiotensin Converting Enzyme Inhibition
Although slightly diverging from the exact compound , related derivatives, such as 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids, have been studied for their ability to inhibit angiotensin converting enzyme, indicating potential medicinal applications (Kim et al., 1983).
Synthesis of Chiral Indoline Derivatives
Ning et al. (2012) reported on the synthesis of chiral indoline derivatives from (S)-indoline-2-carboxylic acid, highlighting its role in the creation of complex organic compounds (Ning et al., 2012).
Applications in Total Synthesis of Indoline Alkaloids
Zhang et al. (2011) discussed the role of indoline derivatives in the total synthesis of indoline alkaloids, a class of natural products with significant biological activities. The cyclopropanation strategy used in these syntheses demonstrates the compound's versatility in organic synthesis (Zhang et al., 2011).
Lipase-Mediated Kinetic Resolution Reactions
Alatorre-Santamaría et al. (2010) investigated the behavior of cyclic α- and β-amino esters, including methyl indoline-2-carboxylate, in lipase-mediated kinetic resolution reactions, an essential process in chiral chemistry (Alatorre-Santamaría et al., 2010).
Conformational Preferences in Proline Analogs
Warren et al. (2010) explored the intrinsic conformational preferences of indoline-2-carboxylic acid derivatives as proline analogs, which can impact the development of new pharmaceuticals (Warren et al., 2010).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It has hazard statements H302 - H400, indicating that it is harmful if swallowed and very toxic to aquatic life . The precautionary statements are P273 - P301 + P312 + P330, suggesting that it should not be released into the environment and that if swallowed, call a poison center or doctor if you feel unwell .
Future Directions
The future directions for “(S)-(+)-Methyl indoline-2-carboxylate” and similar compounds lie in their potential applications in medicine and biology. The investigation of novel methods of synthesis for indole derivatives has attracted the attention of the chemical community . Their role in the treatment of various disorders and diseases presents a promising area for future research .
Mechanism of Action
Target of Action
The primary target of (S)-(+)-Methyl indoline-2-carboxylate, also known as (S)-Methyl indoline-2-carboxylate, is believed to be the enzyme tyrosinase . Tyrosinase plays a crucial role in the melanin biosynthesis pathway, which is responsible for pigmentation in animals, plants, and fungi.
Mode of Action
(S)-(+)-Methyl indoline-2-carboxylate acts as an enzyme inhibitor, specifically targeting tyrosinase . By inhibiting the activity of tyrosinase, it can modulate the production of melanin, thereby influencing pigmentation processes.
Biochemical Pathways
The compound affects the melanin biosynthesis pathway by inhibiting the activity of tyrosinase . This inhibition can lead to a decrease in melanin production, which can result in changes in pigmentation. The downstream effects of this action can vary depending on the specific biological context.
Result of Action
The primary molecular effect of (S)-(+)-Methyl indoline-2-carboxylate is the inhibition of tyrosinase, leading to a decrease in melanin production . This can result in changes in pigmentation. Additionally, the compound has been noted for its antioxidant properties, which may play a role in scavenging free radicals and protecting cells against oxidative damage .
Action Environment
The action, efficacy, and stability of (S)-(+)-Methyl indoline-2-carboxylate can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For example, a study found that a Bacillus aryabhattai strain could selectively hydrolyze (S)-ethyl indoline-2-carboxylate to produce (S)-indoline-2-carboxylic acid . This suggests that microbial enzymes could potentially influence the action of the compound.
properties
IUPAC Name |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427246 | |
Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-Methyl indoline-2-carboxylate | |
CAS RN |
141410-06-2 | |
Record name | (S)-(+)-Methyl indoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid methylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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